Cas no 1339688-91-3 (N-(3-Bromobenzyl)oxetan-3-amine)

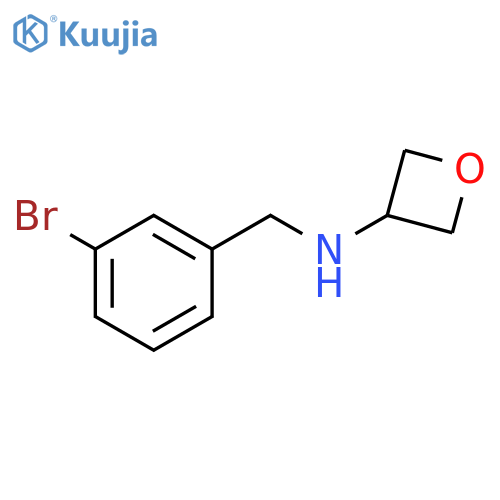

1339688-91-3 structure

商品名:N-(3-Bromobenzyl)oxetan-3-amine

N-(3-Bromobenzyl)oxetan-3-amine 化学的及び物理的性質

名前と識別子

-

- N-(3-Bromobenzyl)-3-oxetanamine

- N-(3-Bromobenzyl)oxetan-3-amine

- N-[(3-bromophenyl)methyl]oxetan-3-amine

- KS-6938

- AKOS012933176

- SCHEMBL23703277

- A1-29966

- 1339688-91-3

- A927861

-

- MDL: I167015

- インチ: InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2

- InChIKey: JAWOYLWYROVTQR-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(CNC2COC2)=CC=C1

計算された属性

- せいみつぶんしりょう: 241.01023g/mol

- どういたいしつりょう: 241.01023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

N-(3-Bromobenzyl)oxetan-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I167015-1g |

N-(3-Bromobenzyl)oxetan-3-amine |

1339688-91-3 | 1g |

¥6,086.00 | 2021-05-21 | ||

| A2B Chem LLC | AI30681-2.5g |

N-(3-Bromobenzyl)oxetan-3-amine |

1339688-91-3 | 95% | 2.5g |

$1151.00 | 2024-04-20 | |

| TRC | N105360-100mg |

N-(3-Bromobenzyl)oxetan-3-amine |

1339688-91-3 | 100mg |

$ 215.00 | 2022-06-03 | ||

| Fluorochem | 070677-1g |

N-(3-Bromobenzyl)oxetan-3-amine |

1339688-91-3 | >95% | 1g |

£357.00 | 2022-03-01 | |

| Ambeed | A227574-1g |

N-(3-Bromobenzyl)oxetan-3-amine |

1339688-91-3 | 95+% | 1g |

$465.0 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533836-1g |

N-(3-bromobenzyl)oxetan-3-amine |

1339688-91-3 | 98% | 1g |

¥4651.00 | 2024-08-09 | |

| A2B Chem LLC | AI30681-1g |

N-(3-Bromobenzyl)oxetan-3-amine |

1339688-91-3 | 95% | 1g |

$677.00 | 2024-04-20 | |

| Chemenu | CM284106-1g |

N-(3-Bromobenzyl)oxetan-3-amine |

1339688-91-3 | 95% | 1g |

$493 | 2023-03-07 | |

| TRC | N105360-50mg |

N-(3-Bromobenzyl)oxetan-3-amine |

1339688-91-3 | 50mg |

$ 130.00 | 2022-06-03 | ||

| Chemenu | CM284106-1g |

N-(3-Bromobenzyl)oxetan-3-amine |

1339688-91-3 | 95% | 1g |

$475 | 2021-06-09 |

N-(3-Bromobenzyl)oxetan-3-amine 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

1339688-91-3 (N-(3-Bromobenzyl)oxetan-3-amine) 関連製品

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1339688-91-3)N-(3-Bromobenzyl)oxetan-3-amine

清らかである:99%

はかる:1g

価格 ($):418.0